2-(1H-indol-1-yl)-1-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethan-1-one
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Overview
Description
2-(1H-indol-1-yl)-1-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethan-1-one is a synthetic organic compound that features an indole ring, a triazole ring, and a pyrrolidine ring. These structural motifs are often found in biologically active molecules, making this compound potentially significant in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-1-yl)-1-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethan-1-one typically involves multi-step organic reactions. One possible route could involve:
Formation of the Indole Ring: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis.
Formation of the Triazole Ring:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a variety of methods, such as the reduction of pyrrole or through cyclization reactions.
Coupling Reactions: The final step would involve coupling the indole, triazole, and pyrrolidine rings through appropriate linkers and reaction conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This could include the use of automated synthesis equipment and large-scale reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole or pyrrolidine rings.
Reduction: Reduction reactions could be used to modify the triazole or pyrrolidine rings.
Substitution: Various substitution reactions could be performed on the indole or triazole rings to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups like halogens or alkyl groups.
Scientific Research Applications
Chemistry
Synthetic Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biological Probes: The compound could be used to study biological processes due to its structural similarity to biologically active molecules.
Medicine
Drug Development:
Industry
Material Science: The compound might be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action would depend on the specific application. In a biological context, the compound might interact with specific enzymes or receptors, modulating their activity. The indole and triazole rings are known to interact with various biological targets, potentially affecting signaling pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-1-yl)-1-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethan-1-one: Similar compounds might include other indole-triazole derivatives or pyrrolidine-containing molecules.
Indole Derivatives: Compounds like tryptophan or serotonin.
Triazole Derivatives: Compounds like fluconazole or other azole antifungals.
Pyrrolidine Derivatives: Compounds like nicotine or proline.
Uniqueness
The uniqueness of this compound lies in its combination of three distinct and biologically relevant rings, which may confer unique properties and applications not found in simpler molecules.
Properties
IUPAC Name |
2-indol-1-yl-1-[3-(triazol-1-yl)pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c22-16(12-19-8-5-13-3-1-2-4-15(13)19)20-9-6-14(11-20)21-10-7-17-18-21/h1-5,7-8,10,14H,6,9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKLYJFHILUXLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)CN3C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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